molecular formula C21H26N2O4 B10990566 N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-N'-(4-methoxyphenethyl)urea

N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-N'-(4-methoxyphenethyl)urea

Cat. No.: B10990566
M. Wt: 370.4 g/mol
InChI Key: OXPDGOCROSYUMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-N’-(4-methoxyphenethyl)urea is a synthetic organic compound characterized by its unique structure, which includes an indene moiety and a methoxyphenethyl group linked through a urea bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-N’-(4-methoxyphenethyl)urea typically involves the following steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction, where a suitable aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Urea Bond Formation: The final step involves the reaction of the methoxy-substituted indene with 4-methoxyphenethylamine in the presence of a urea-forming reagent such as phosgene or triphosgene under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-N’-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The urea bond can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the methoxy groups.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-N’-(4-methoxyphenethyl)urea can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-N’-(4-methoxyphenethyl)urea could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-N’-(4-methoxyphenethyl)urea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The methoxy groups and urea linkage could play crucial roles in binding to these targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-Dihydro-1H-inden-1-YL)-N’-(4-methoxyphenethyl)urea: Lacks the methoxy groups on the indene ring.

    N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-N’-(phenethyl)urea: Lacks the methoxy group on the phenethyl moiety.

Uniqueness

N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-N’-(4-methoxyphenethyl)urea is unique due to the presence of methoxy groups on both the indene and phenethyl moieties. These groups can significantly influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

1-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-[2-(4-methoxyphenyl)ethyl]urea

InChI

InChI=1S/C21H26N2O4/c1-25-16-7-4-14(5-8-16)10-11-22-21(24)23-18-9-6-15-12-19(26-2)20(27-3)13-17(15)18/h4-5,7-8,12-13,18H,6,9-11H2,1-3H3,(H2,22,23,24)

InChI Key

OXPDGOCROSYUMN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2CCC3=CC(=C(C=C23)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.